molecular formula C8H14O B14332097 1-Pentene, 5-(2-propenyloxy)- CAS No. 108420-46-8

1-Pentene, 5-(2-propenyloxy)-

Cat. No.: B14332097
CAS No.: 108420-46-8
M. Wt: 126.20 g/mol
InChI Key: GAGOVKZZDFDLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentene, 5-(2-propenyloxy)- is an organooxygen compound derived from 1-pentene (C₅H₁₀), where the terminal hydrogen at the 5th carbon is replaced by a 2-propenyloxy (allyloxy) group (-O-CH₂CH=CH₂). This substitution introduces an ether linkage and an additional double bond, resulting in a molecular formula of C₈H₁₄O (molecular weight ≈ 126.2 g/mol).

Properties

CAS No.

108420-46-8

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

5-prop-2-enoxypent-1-ene

InChI

InChI=1S/C8H14O/c1-3-5-6-8-9-7-4-2/h3-4H,1-2,5-8H2

InChI Key

GAGOVKZZDFDLML-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentene, 5-(2-propenyloxy)- can be synthesized through the reaction of 1-pentanol with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an S_N2 mechanism, where the hydroxyl group of 1-pentanol is replaced by the allyl group from allyl bromide.

Industrial Production Methods: While specific industrial production methods for 1-Pentene, 5-(2-propenyloxy)- are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Pentene, 5-(2-propenyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated ethers.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of alcohols and alkenes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) are employed.

Major Products Formed:

    Oxidation: Formation of pentanal and allyl alcohol.

    Reduction: Formation of pentyl ether and propyl ether.

    Substitution: Formation of 1-pentanol and propene.

Scientific Research Applications

1-Pentene, 5-(2-propenyloxy)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-Pentene, 5-(2-propenyloxy)- involves its interaction with various molecular targets. The ether linkage allows it to participate in nucleophilic substitution reactions, while the double bonds enable it to undergo addition reactions. These interactions can affect biological pathways and enzyme activities, making it a compound of interest in biochemical studies.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-Pentene, 5-(2-propenyloxy)- with structurally similar ether-functionalized alkenes:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Features
1-Pentene, 5-(2-propenyloxy)- C₈H₁₄O 126.2 2-propenyloxy Terminal alkene + allyl ether; potential for dual reactivity (alkene/ether)
5-Methoxy-1-pentene C₆H₁₂O 100.16 Methoxy Smaller substituent; lower polarity compared to allyl ether
1-Pentene, 5-(pentyloxy)- C₁₀H₂₀O 156.27 Pentyloxy Longer alkyl chain; increased hydrophobicity and boiling point
1-Chloro-5-methoxy-2-pentene C₆H₁₁ClO 134.60 Methoxy + chlorine Halogenated substituent; enhanced electrophilicity and reactivity

Key Observations :

  • The allyl ether group in 1-Pentene, 5-(2-propenyloxy)- introduces higher polarity and reactivity compared to methoxy or pentyloxy substituents, enabling participation in radical or ionic reactions .
Reactivity and Combustion Behavior
  • Ignition Delay : Studies on 1-pentene isomers (e.g., 1-pentene vs. 2-pentene) show that isomer structure significantly impacts ignition kinetics. For example, 1-pentene ignites slower than 2-pentene but is consumed faster during oxidation . The allyl ether group in 1-Pentene, 5-(2-propenyloxy)- may further delay ignition due to oxygen’s radical-scavenging effects, similar to ethers like dimethyl ether .
  • Oxidation Pathways : Flow tube and shock tube studies on 1-pentene oxidation reveal that terminal alkenes undergo rapid β-scission. The allyl ether substituent could alter these pathways, favoring ether-specific decomposition (e.g., C-O bond cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.